molecular formula C12H15NO2 B7474880 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone

1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone

Cat. No. B7474880
M. Wt: 205.25 g/mol
InChI Key: SJAFWBQNSIVCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone, also known as AZD-9977, is a small molecule drug that belongs to the class of selective androgen receptor modulators (SARMs). It is being developed by AstraZeneca for the treatment of muscle wasting and bone loss associated with aging and chronic illnesses.

Mechanism of Action

1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone works by selectively binding to and activating the androgen receptor in muscle and bone tissue. This leads to an increase in muscle mass and bone density, without affecting other tissues such as the prostate and the liver. Unlike anabolic steroids, which can cause a range of side effects such as acne, hair loss, and liver damage, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to have a favorable safety profile in preclinical studies.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase muscle mass and bone density in animal models. It has also been shown to improve physical function in aged rats, as measured by grip strength and running endurance. In addition, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase bone mineral density in ovariectomized rats, a model of postmenopausal osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in lab experiments is its selectivity for the androgen receptor in muscle and bone tissue. This allows researchers to study the effects of androgen receptor activation on these tissues without affecting other tissues such as the prostate and the liver. However, one limitation of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for the development of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone. One direction is the development of more potent and selective SARMs for the treatment of muscle wasting and bone loss. Another direction is the study of the long-term safety and efficacy of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in human clinical trials. Finally, the potential use of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in the treatment of prostate cancer warrants further investigation.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone involves the reaction of 2-(2-methylphenoxy)ethan-1-amine with ethyl 2-bromoacetate to form 1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone. The reaction is catalyzed by potassium carbonate in N,N-dimethylformamide (DMF) solvent. The final product is obtained by purification through column chromatography.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has shown promising results in preclinical studies for the treatment of muscle wasting and bone loss. It has been shown to increase muscle mass and bone density in animal models without causing the side effects commonly associated with anabolic steroids. 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has also been studied for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells in vitro.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-5-2-3-6-11(10)15-9-12(14)13-7-4-8-13/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAFWBQNSIVCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone

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